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What is the G101V mutation? The BCL-2 G101V mutation is an acquired point mutation (glycine to

valine at position 101) identified in patients with chronic lymphocytic leukaemia (CLL) who initially

responded to venetoclax but later experienced disease progression, typically after 19-42 months of

continuous therapy [1] [2] [3]. This mutation is a primary, on-target mechanism of drug resistance.

How does the G101V mutation cause resistance? Structurally, glycine 101 is located on the α2 helix of

BCL-2, and its mutation to the bulkier valine does not directly block the drug-binding pocket. Instead, it

initiates a "knock-on effect" [1] [3]. The valine side chain causes a steric clash, forcing a 60-degree rotamer

change in the adjacent E152 residue on the α5 helix. This conformational shift repositions E152, whose Cγ

atom comes into van der Waals contact with the chlorophenyl moiety of venetoclax, subtly disrupting the

drug's optimal positioning within the P2 pocket and reducing binding affinity [1] [2]. Crucially, this change

is selective; the mutant BCL-2 G101V protein largely retains its ability to bind native pro-apoptotic BH3-

only proteins (like BIM and BAX), thus preserving its pro-survival function in cancer cells while evading

inhibition by venetoclax [1] [3].

The diagram below illustrates this allosteric resistance mechanism.
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Q1: What is the quantitative impact of the G101V mutation on venetoclax binding? The G101V

mutation reduces the binding affinity of venetoclax for BCL-2 by approximately 180-fold, drastically

diminishing its efficacy [1] [3].

Q2: Are there other BCL-2 mutations linked to venetoclax resistance? Yes, though G101V is the

most frequently reported in patients. Other mutations include:

F104L/V/C: Predicted from mouse models to confer resistance [1] [3].

D103Y: A clinically identified mutation in the BH3-binding pocket that directly interferes with
venetoclax binding [2].

Q3: Can the G101V mutation be detected before clinical relapse? Yes. Emerging data shows that

the mutation can be detected in patient samples up to a year before clinical progression becomes

apparent, offering a potential window for intervention [2].

Q4: What are the promising strategies to overcome G101V-mediated resistance? The primary

strategy is the development of next-generation BCL-2 inhibitors. For example, sonrotoclax adopts a

novel binding mode within the P2 pocket, allowing it to maintain potency against the G101V mutant in

vitro and in vivo [4]. Another approach involves engineering cellular therapies, such as CAR T-cells,

to express BCL-xL, which protects them from BH3 mimetics and opens a therapeutic window for

combination strategies [5].

Quantitative Data on Resistance Mutations

The table below summarizes key resistance mutations and their characteristics.

Mutation Location
Reported
Context

Impact on
Venetoclax
Binding

Notes

G101V α2 helix Clinical (CLL
patients) [1] [2] [3]

~180-fold reduction
[1] [3]

Most common clinical
resistance mutation; allosteric

mechanism

D103Y BH3-binding

pocket

Clinical (CLL

patients) [2]

Predicted severe

reduction

Directly disrupts key hydrogen

bond with venetoclax [2]
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Mutation Location
Reported
Context

Impact on
Venetoclax
Binding

Notes

F104L BH3-binding
pocket

Pre-clinical
models [1] [3]

Confers resistance Not yet widely observed in
patients [1]

Experimental Guide: Studying G101V-Mediated
Resistance

For researchers aiming to model or investigate this resistance mechanism, here are established experimental

approaches.

Introducing the G101V Mutation into Cellular Models

A common method is to engineer lentiviral vectors to overexpress the BCL-2 G101V mutant protein in cells.

Vector Design: Clone the human BCL-2 G101V cDNA into a lentiviral expression plasmid. To co-
express with a reporter or other gene (e.g., in CAR T-cells), use a P2A or T2A self-cleaving peptide
sequence [5].
Cell Transduction: Produce lentivirus and transduce target cells (e.g., leukemia cell lines, primary T-

cells). Include controls transduced with wild-type BCL-2 and empty vector.
Validation:

At DNA/RNA level: Use Sanger sequencing or targeted NGS of the BCL-2 PCR amplicon to
confirm the mutation.

At Protein level: Confirm overexpression via Western blot using an anti-BCL-2 antibody [5].
Functional Assay: Treat transduced cells with a range of venetoclax concentrations (e.g., 1 nM - 10

µM) for 24-72 hours. Assess cell viability using assays like CellTiter-Glo to generate dose-response
curves and calculate IC50 values. Cells expressing BCL-2 G101V will show a significantly higher

IC50 compared to wild-type controls [5].

Detecting BCL-2 Mutations in Patient Samples

Monitoring for the emergence of resistance mutations in patients on venetoclax therapy is crucial.
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Sample Collection: Use peripheral blood or bone marrow mononuclear cells. Enrich for CD19+ B-

cells if working with CLL samples to increase tumor purity [2].
DNA Extraction: Isolate genomic DNA from patient samples at multiple time points (e.g., baseline,

during response, at progression).
Targeted Next-Generation Sequencing (NGS):

Library Prep: Design NGS panels to cover all exons of BCL-2, or use whole-exome
sequencing (WES). Amplicon-based deep sequencing (e.g., ~1000x coverage) is highly

sensitive for detecting low-VAF clones.
Bioinformatic Analysis: Align sequences to the reference genome (e.g., GRCh38) and use

variant-calling tools (e.g., GATK) to identify single-nucleotide variants. Focus on codon 101 for
the G101V mutation and codons 103/104 for other potential mutations [2].

Interpretation: The Variant Allele Frequency (VAF) of G101V can be low and subclonal initially
(e.g., 7-25%) and may increase over time with disease progression [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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